![molecular formula C17H13N5O6 B2645084 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide CAS No. 941923-41-7](/img/structure/B2645084.png)

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

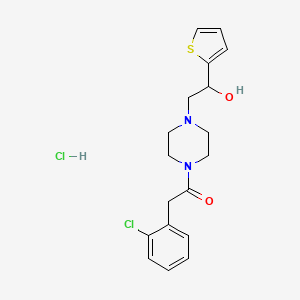

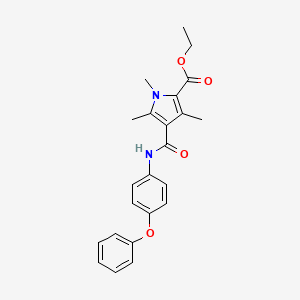

“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a complex organic compound with a molecular formula of C15H13N3O2S . The compound has a molecular weight of 299.348 Da .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[1,2-a]pyrimidin-5-one . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido[1,2-a]pyrimidine core, which is a bicyclic system incorporating a pyrimidine ring fused with a pyridine ring . The compound also contains a dinitrobenzamide group attached to the pyrido[1,2-a]pyrimidine core .Scientific Research Applications

Conformational Analysis and Solvent Effects

One area of interest for derivatives similar to the compound involves the study of conformational behavior. For example, research on N-(pyrimidin-2-yl)pentafluorobenzamide demonstrates the compound adopts a cis amide bond in the solid state, with the pyrimidyl nitrogen oriented towards the center of the perfluorophenyl ring. This behavior suggests potential applications in the design of molecules with specific conformational requirements, influenced by solvent interactions (Forbes et al., 2001).

Crystal Structure and Hydrogen Bonding

Investigations into pyrimidine derivatives have also shed light on the role of hydrogen bonding in molecular recognition, important for drug design. For instance, crystallization studies of aminopyrimidine fragments show how molecular recognition processes involving hydrogen bonding can be critical, highlighting the potential for designing pharmaceuticals with targeted action (Rajam et al., 2017).

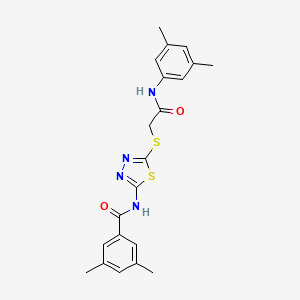

Antimicrobial and Insecticidal Applications

Synthesis of pyrimidine-linked heterocyclic compounds demonstrates their potential in developing new insecticidal and antibacterial agents. The microwave-assisted cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides led to compounds with evaluated activity against Pseudococcidae insects and selected microorganisms, suggesting the versatility of pyrimidine derivatives in generating bioactive molecules (Deohate & Palaspagar, 2020).

Anticancer Activity

The design and synthesis of compounds featuring pyrimidine and related structures have been explored for their potential in cancer treatment. For example, studies on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have shown marked inhibition against various human cancer cell lines, indicating the promise of these compounds as anticancer agents (Huang et al., 2020).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of novel compounds with pyrimidine cores has led to the development of materials with potential applications in various fields, including materials science. The study and synthesis of new polyimides derived from pyridine units, for example, showcase the utility of pyrimidine derivatives in creating advanced polymers with desirable properties like thermostability and solubility (Zhang et al., 2005).

properties

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O6/c1-9-4-3-5-20-15(9)18-10(2)14(17(20)24)19-16(23)11-6-12(21(25)26)8-13(7-11)22(27)28/h3-8H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGLKPDKTSPHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)

![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)

![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine](/img/structure/B2645024.png)